(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide
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Overview
Description
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxamide groups.
Hydroxylation: Cyclohexanone is hydroxylated to form 2-hydroxycyclohexanone.
Amidation: The hydroxylated intermediate is then reacted with benzylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketocyclohexane-1-carboxamide.
Reduction: Formation of N-benzyl-2-aminocyclohexane.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-hydroxycyclohexane-1-carboxamide: Lacks the benzyl group, leading to different chemical properties.
(1R,2S)-N-benzyl-2-aminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups. This combination allows for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
34453-05-9 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m1/s1 |
InChI Key |
AXWROWXLCBTKDF-OLZOCXBDSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
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